Methoxyfenozide

Description

This compound has been reported in Ganoderma lucidum with data available.

This compound ia a diacylhydrazine insecticide that binds with very high affinity to the ecdysone receptor complex where it functions as a potent agonist, or mimic, of the insect molting hormone, 20-hydroxyecdysone (20E). This compound exhibits high insecticidal efficacy against a wide range of important caterpillar pests, including many species of lepidopteran insects.including navel orangeworm, peach twig borer, leafrollers, loopers, armyworms and citrus leafminers.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWEPFNJXQPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032628 | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

161050-58-4 | |

| Record name | Methoxyfenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methoxyfenozide as an Ecdysone Receptor Agonist: A Technical Guide for Researchers

Foreword: Embracing Precision in Insect Growth Regulation

In the intricate world of insect physiology, the process of molting, or ecdysis, represents a critical and vulnerable juncture. This complex developmental cascade is meticulously orchestrated by the steroid hormone 20-hydroxyecdysone (20E). The discovery and characterization of the ecdysone receptor (EcR), the nuclear receptor complex that mediates the effects of 20E, has heralded a new era in insecticide development. We have moved from broad-spectrum neurotoxins to highly specific insect growth regulators (IGRs) that offer improved safety profiles for non-target organisms.

This guide focuses on methoxyfenozide, a pioneering non-steroidal ecdysone agonist from the diacylhydrazine class. This compound's remarkable potency and selectivity, particularly against lepidopteran pests, stem from its high-affinity binding to the EcR complex, where it functions as a potent mimic of 20E.[1][2] This action triggers a premature and incomplete molt, leading to cessation of feeding and eventual mortality.[3][4]

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between this compound and the ecdysone receptor is paramount. This document provides an in-depth technical exploration of the core principles, from the underlying signaling pathway to the practical, field-proven methodologies required to characterize and evaluate the activity of this compound and other ecdysone receptor agonists. The protocols herein are presented not merely as steps to be followed, but as self-validating systems, with an emphasis on the causality behind each experimental choice.

The Ecdysone Signaling Pathway: A Symphony of Developmental Control

Insect growth and metamorphosis are governed by precisely timed pulses of the molting hormone, 20-hydroxyecdysone (20E).[5] The action of 20E is mediated by a functional heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[6][7]

The binding of 20E to the ligand-binding domain (LBD) of EcR induces a conformational change in the receptor complex. This activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[8] This binding event initiates a transcriptional cascade, starting with the expression of "early-response" genes, which are themselves transcription factors (e.g., Broad-Complex, E74, E75).[8] These early-response genes, in turn, regulate the expression of a larger set of "late-response" genes that execute the complex processes of apolysis (separation of the old cuticle), new cuticle formation, and ultimately, ecdysis (shedding of the old cuticle).[5] The timely decline of the 20E titer is equally critical, allowing for the expression of genes necessary for the final stages of molting, such as cuticle sclerotization.[5]

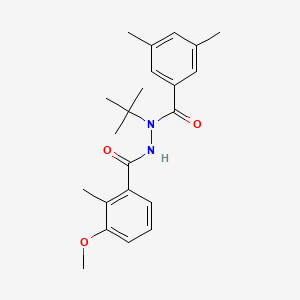

Caption: Mechanism of action of this compound.

Selectivity and Efficacy

A key advantage of this compound is its selectivity, which is particularly high for lepidopteran insects. [1][5]This selectivity is attributed to differences in the ligand-binding pocket of the EcR among different insect orders. [7]this compound exhibits a very high binding affinity for the EcR complex in lepidopteran species, with reported dissociation constants (Kd) in the low nanomolar range.

Table 1: Binding Affinity and Insecticidal Activity of this compound

| Species | Order | Assay Type | Value | Reference |

| Plodia interpunctella | Lepidoptera | Receptor Binding (Kd) | 0.5 nM | [2] |

| Spodoptera littoralis | Lepidoptera | Diet Incorporation (LC50) | Varies with selection (µg/mL) | [5] |

| Plutella xylostella | Lepidoptera | Diet Incorporation (LC50) | 24 mg/L (Technical Grade) | [9] |

| Spodoptera exigua | Lepidoptera | Diet Incorporation | Effective control |

Methodologies for Characterizing this compound Activity

The characterization of ecdysone receptor agonists like this compound relies on a tiered approach, progressing from in vitro molecular interactions to in vivo biological effects. The following protocols are designed to provide robust and reproducible data.

In Vitro Assay: Competitive Radioligand Binding

This assay directly measures the affinity of a test compound for the EcR/USP receptor complex by quantifying its ability to displace a high-affinity radiolabeled ligand, typically [³H]-Ponasterone A.

Causality: The principle is competitive inhibition. A compound with high affinity for the receptor will displace the radioligand at a lower concentration. The resulting IC50 value (the concentration of test compound that displaces 50% of the radioligand) is inversely proportional to the binding affinity.

Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a vast excess of unlabeled ligand), and a standard competitor (unlabeled Ponasterone A) to validate the assay's performance.

Step-by-Step Protocol:

-

Receptor Preparation:

-

Express the ligand-binding domains (LBDs) of EcR and USP from the target insect species in a suitable expression system (e.g., E. coli or insect cell lines like Sf9).

-

Prepare a cell-free extract or purify the recombinant proteins. Protein concentration should be determined using a standard method (e.g., BCA assay).

-

-

Assay Buffer Preparation:

-

Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents like glycerol).

-

-

Assay Setup (in a 96-well plate format):

-

Total Binding: Add receptor preparation, [³H]-Ponasterone A (at a concentration near its Kd), and assay buffer.

-

Non-Specific Binding: Add receptor preparation, [³H]-Ponasterone A, and a high concentration of unlabeled Ponasterone A (e.g., 1000-fold excess).

-

Competitive Binding: Add receptor preparation, [³H]-Ponasterone A, and serial dilutions of this compound or other test compounds.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically a few hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is filtration through a glass fiber filter mat, which retains the larger receptor complexes while allowing the free radioligand to pass through.

-

-

Quantification:

-

Wash the filters to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on each filter disc using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd of the test compound can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Assay: Cell-Based Reporter Gene Assay

This assay measures the functional consequence of ligand binding – the activation of gene transcription. A common approach is the GAL4-UAS system.

Causality: A chimeric receptor is created by fusing the yeast GAL4 DNA-binding domain (DBD) to the ligand-binding domain (LBD) of the insect EcR. This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene downstream of a GAL4 Upstream Activating Sequence (UAS). If a compound binds to the EcR-LBD, the GAL4-DBD will bind to the UAS and drive the expression of luciferase, which can be measured as a light signal.

Self-Validation: A constitutively expressed control reporter (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency and cell viability. A known agonist (e.g., Ponasterone A) is used as a positive control.

Caption: Workflow for a GAL4-UAS reporter gene assay.

Step-by-Step Protocol:

-

Cell Culture:

-

Maintain an appropriate insect cell line (e.g., Spodoptera frugiperda Sf9 or Drosophila melanogaster S2) in the recommended culture medium.

-

-

Transfection:

-

Seed the cells into a multi-well plate (e.g., 96-well).

-

Co-transfect the cells with the three plasmids (GAL4-EcR LBD, UAS-Luciferase, and a normalization control) using a suitable transfection reagent.

-

-

Incubation:

-

Incubate the transfected cells for 24-48 hours to allow for the expression of the chimeric receptor and reporter proteins.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in the culture medium.

-

Replace the old medium with the medium containing the test compounds.

-

-

Induction:

-

Incubate the cells for another 18-24 hours to allow the agonist to bind and induce the expression of the luciferase reporter gene.

-

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

-

In Vivo Assay: Diet Incorporation Bioassay

This assay assesses the insecticidal efficacy of a compound when ingested by the target insect.

Causality: This method directly links the ingestion of a known concentration of the test compound to a biological outcome (e.g., mortality, growth inhibition). It provides a more biologically relevant measure of a compound's potential as an insecticide.

Self-Validation: A control group is fed an artificial diet containing only the solvent used to dissolve the test compound. This allows for the correction of natural mortality or any effects of the solvent. Multiple concentrations are tested to establish a dose-response relationship.

Step-by-Step Protocol:

-

Insect Rearing:

-

Maintain a healthy, age-synchronized colony of the target insect species (e.g., Spodoptera exigua larvae) under controlled environmental conditions.

-

-

Diet Preparation:

-

Prepare a standard artificial diet for the insect species.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone or ethanol).

-

-

Incorporation of Test Compound:

-

While the artificial diet is still liquid and has cooled to a suitable temperature, add a precise volume of the this compound solution to a known volume of the diet.

-

Mix thoroughly to ensure a homogenous distribution of the compound.

-

Prepare a control diet by adding only the solvent.

-

-

Assay Setup:

-

Dispense a consistent amount of the treated and control diets into individual wells of a multi-well plate or small rearing containers.

-

Allow the diet to solidify.

-

-

Insect Infestation:

-

Place one larva of a specific instar (e.g., second or third instar) into each well.

-

Seal the plate with a breathable cover.

-

-

Incubation:

-

Maintain the assay plates under the same controlled environmental conditions used for rearing.

-

-

Data Collection:

-

Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). A larva is typically considered dead if it does not move when prodded with a fine brush.

-

Other endpoints, such as weight gain or developmental abnormalities, can also be recorded.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Perform a probit or logit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals for each assessment time.

-

Data Interpretation and Troubleshooting

-

Discrepancies between Assays: It is not uncommon to find differences in the potency of a compound between binding assays (IC50) and reporter gene assays (EC50). This can be due to factors such as cell membrane permeability, metabolic degradation of the compound within the cell, or the specific cellular context of the reporter assay.

-

Reporter Gene Assay Troubleshooting: High background or weak signals can be problematic. [10]Ensure the quality of plasmids and transfection reagents, optimize the ratio of DNA to transfection reagent, and use white-walled plates to maximize the light signal. [11]If cytotoxicity is suspected, a parallel cell viability assay should be performed. [12]* Bioassay Variability: Factors such as insect health, diet quality, and environmental conditions can influence bioassay results. Maintaining consistent rearing and testing conditions is crucial for reproducibility.

Conclusion

This compound stands as a testament to the success of mechanism-based insecticide design. Its potent and selective agonism of the ecdysone receptor disrupts the precise hormonal control of molting, offering an effective tool for the management of key agricultural pests. For researchers, a thorough understanding of its molecular mechanism, coupled with the rigorous application of the in vitro and in vivo methodologies detailed in this guide, is essential for the discovery and development of the next generation of insect growth regulators. By adhering to principles of causality and self-validation in our experimental designs, we can continue to advance the field of entomology and contribute to sustainable pest management strategies.

References

-

Ahmed, A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). Scientific Reports. Available at: [Link]

-

Carlson, G. R. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. Pest Management Science. Available at: [Link]

-

Wu, S. P., et al. (2015). Effects of this compound on ecdysone receptor complex expression in larval Asian gypsy moth. ResearchGate. Available at: [Link]

-

AERU. (n.d.). This compound (Ref: RH 2485). University of Hertfordshire. Available at: [Link]

-

Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. PubMed. Available at: [Link]

-

Billas, I. M., et al. (2005). 1Z5X: hemipteran ecdysone receptor ligand-binding domain complexed with ponasterone A. RCSB PDB. Available at: [Link]

-

Chen, J. H., et al. (2002). Molecular cloning and induction of nuclear receptors from insect cell lines. Insect Biochemistry and Molecular Biology. Available at: [Link]

-

Wu, S. P., et al. (2015). Effects of this compound on ecdysone receptor complex expression in larval Asian gypsy moth. ResearchGate. Available at: [Link]

-

El-Sheikh, E. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). Nature. Available at: [Link]

-

Srivastava, A., et al. (2005). Radioligand-binding studies on membranes from Sf9 cells expressing DmDopEcR using [3H]ponasterone A. ResearchGate. Available at: [Link]

-

Billas, I. M., & Moras, D. (2005). Ligand-binding Pocket of the Ecdysone Receptor. PubMed. Available at: [Link]

-

El-Sheikh, E. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). PubMed Central. Available at: [Link]

-

Addgene. (2017). Quick Guide to Working with Drosophila Part 2: Controlling Gene Expression in Flies with Gal4/UAS. Addgene Blog. Available at: [Link]

-

Ahmad, W., et al. (2020). Effects of this compound-Loaded Fluorescent Mesoporous Silica Nanoparticles on Plutella xylostella (L.) (Lepidoptera: Plutellidae) Mortality and Detoxification Enzyme Levels Activities. MDPI. Available at: [Link]

-

Klíma, P., et al. (2020). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. PubMed. Available at: [Link]

-

Azoitei, A. (2012). Influence of hormone response elements on ligand binding ([3H]-Ponasterone A) to EcR/Usp heterodimers. ResearchGate. Available at: [Link]

-

Wessjohann, L. A., et al. (2024). Computational Binding Study Hints at Ecdysone 20-Mono-Oxygenase as the Hitherto Unknown Target for Ring C-Seco Limonoid-Type Insecticides. MDPI. Available at: [Link]

-

Kalderon, D. (2001). GAL4/UAS targeted gene expression for studying Drosophila Hedgehog signaling. PubMed. Available at: [Link]

-

Pineda, S., et al. (2009). Influence of azadirachtin and this compound on life parameters of Spodoptera littoralis (Lepidoptera: Noctuidae). PubMed. Available at: [Link]

-

Blanco, C. A., et al. (n.d.). Control of Lepidoptera with Intrepid(R) (this compound). The National Cotton Council. Available at: [Link]

-

El-Sheikh, E. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). ResearchGate. Available at: [Link]

-

Li, A., et al. (2023). In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella. MDPI. Available at: [Link]

-

Fakhereddin, T., et al. (2025). A Multibiomarker Approach to Delineate the Toxicity of this compound on Oncorhynchus mykiss. R Discovery. Available at: [Link]

-

Weiss, J., et al. (2022). How to avoid misinterpretation of dual reporter gene assay data affected by cell damage. SpringerLink. Available at: [Link]

-

Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Available at: [Link]

-

Wikipedia. (n.d.). GAL4/UAS system. Available at: [Link]

-

Zotti, M. J., et al. (2013). A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis. PubMed. Available at: [Link]

-

Billas, I. M. L., & Moras, D. (2005). Ligand-Binding Pocket of the Ecdysone Receptor. ResearchGate. Available at: [Link]

-

EMD Millipore. (n.d.). Insect PopCulture® Reagent. Available at: [Link]

-

Wessjohann, L. A., et al. (2024). Computational Binding Study Hints at Ecdysone 20-Mono-Oxygenase as the Hitherto Unknown Target for Ring C-Seco Limonoid-Type Insecticides. ResearchGate. Available at: [Link]

-

Society for Developmental Biology. (n.d.). Ecdysone receptor. Available at: [Link]

-

EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Available at: [Link]

- Kalderon, D. (2001). GAL4/UAS Targeted Gene Expression for Studying Drosophila Hedgehog Signaling. Methods in Molecular Biology.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cotton.org [cotton.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. goldbio.com [goldbio.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]

Methoxyfenozide: From Rational Design to Process Scale-Up

[1]

Executive Summary

Methoxyfenozide (RH-2485) represents a pinnacle in the evolution of diacylhydrazine insecticides.[1] Developed by Rohm and Haas (now Corteva Agriscience), it functions as a non-steroidal ecdysone agonist. Unlike neurotoxic agents (e.g., pyrethroids, organophosphates), this compound acts as an endocrine disruptor specific to Lepidoptera, binding to the ecdysone receptor (EcR) with sub-nanomolar affinity (

Structure-Activity Relationship (SAR) Evolution

The discovery of this compound was not accidental but the result of rigorous optimization of the earlier lead, Tebufenozide (RH-5992).[1] The primary objective was to enhance binding affinity and metabolic stability while maintaining high selectivity for Lepidopteran pests.[1]

The "B-Ring" Optimization

The core scaffold of this class is the

-

A-Ring (3,5-dimethylbenzoyl): Provides essential hydrophobic contacts within the receptor ligand-binding domain (LBD).

-

Bridge (

-tert-butyl): The bulky tert-butyl group forces the molecule into a non-planar conformation, critical for fitting into the L-shaped ecdysone binding pocket.[1] -

B-Ring (Optimization Zone): In Tebufenozide, the B-ring is 4-ethylbenzoyl.[1] Researchers found that substituting this with 3-methoxy-2-methylbenzoyl dramatically increased potency.

-

Steric Lock: The 2-methyl group restricts rotation, pre-organizing the molecule into the bioactive conformation.[1]

-

Electronic/H-Bonding: The 3-methoxy group acts as a hydrogen bond acceptor, interacting with specific residues (likely Tyr/Asn) deep within the EcR pocket, a feature absent in the ethyl analog.[1]

-

SAR Visualization

Figure 1: The rational evolution from Tebufenozide to this compound focusing on B-ring modifications.[1]

Chemical Synthesis

The synthesis of this compound is a convergent process involving the coupling of two distinct benzoyl chlorides with a hydrazine core.[1] The industrial route prioritizes yield, purity, and the management of exothermic coupling reactions.[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bonds flanking the hydrazine.[1]

-

Fragment A: 3,5-Dimethylbenzoyl chloride.[1]

Step-by-Step Protocol

Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride (Fragment B)

This is the most critical intermediate, often synthesized from 3-methoxy-2-methylbenzoic acid.[1]

-

Reagents: 3-Methoxy-2-methylbenzoic acid, Thionyl Chloride (

), Toluene (solvent), DMF (catalyst). -

Reaction:

[1] -

Protocol:

Step 2: Formation of the Hydrazide Intermediate

To ensure regioselectivity, the sterically hindered tert-butylhydrazine is usually acylated first or in a controlled sequence.[1] A common industrial approach forms the B-ring hydrazide first.[1]

-

Reagents: tert-Butylhydrazine hydrochloride, NaOH (aq), Toluene.

-

Reaction:

-

Critical Control: The reaction is highly exothermic.[1] Temperature must be maintained <10°C to prevent bis-acylation.[1]

Step 3: Final Coupling (The "Condensation")

The intermediate hydrazide is coupled with the A-ring acid chloride.[1]

-

Reagents: Intermediate from Step 2, 3,5-Dimethylbenzoyl chloride, Base (NaOH or Carbonate), Solvent (Toluene/Water biphasic system).

-

Protocol:

-

Dissolve the hydrazide intermediate in toluene.[1]

-

Add aqueous NaOH (acting as an acid scavenger).[1]

-

Cool to 0-5°C.

-

Agitate vigorously to ensure phase transfer.[1]

-

Workup: Separate phases. Wash organic layer with dilute HCl (remove unreacted amine) and water.[1]

-

Crystallization: Concentrate toluene and cool to precipitate this compound. Filter and dry.[1]

-

Synthesis Workflow Diagram

Figure 2: Convergent industrial synthesis pathway for this compound.[1]

Mechanism of Action (MoA)

This compound is a MAC (Molting Accelerating Compound) .[1] It bypasses the natural endocrine regulation of the insect.

-

Binding: this compound enters the hemolymph and binds to the Ecdysone Receptor (EcR) complexed with Ultraspiracle protein (USP).[1][4][6]

-

Conformational Change: Upon binding, it induces a conformational change in the EcR-LBD that mimics the binding of 20-hydroxyecdysone (20E).[1]

-

Gene Activation: The complex recruits transcriptional co-activators, initiating the gene cascade responsible for molting.[1]

-

Lethality: Unlike 20E, this compound is metabolically stable and does not clear from the receptor.[1][7] This causes hyperecdysonism —the insect attempts to molt prematurely.[1][8] The larva cannot shed its old cuticle (apolysis occurs, but ecdysis fails), leading to starvation and death.

Selectivity Profile

| Parameter | This compound Data | Implication |

| Target | Lepidoptera (Caterpillars) | Highly Specific |

| Binding Affinity ( | 0.5 nM (Plodia interpunctella) | ~100x more potent than 20E |

| Mammalian Toxicity | LD50 > 5000 mg/kg (Rat) | Practically non-toxic |

| Non-Target Impact | Low (Bees, Predatory Mites) | Suitable for IPM |

References

-

Carlson, G. R., et al. (2001). "The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist."[1][4][6][8][9] Pest Management Science, 57(2), 115-119. Link

-

Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). "New insecticides with ecdysteroidal and juvenile hormone activity."[1][6][9] Annual Review of Entomology, 43, 545-569. Link[1]

-

Smagghe, G., et al. (2003). "Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry." Archives of Insect Biochemistry and Physiology, 54(4), 133-146. Link

-

Food and Agriculture Organization (FAO). (2003).[1] "this compound - Pesticide Residues in Food."[1] FAO Plant Production and Protection Paper. Link

-

Ningbo Inno Pharmchem. (2012).[1] "Synthesis method of this compound key intermediate." Patent CN102584573A.[1][10] Link

Sources

- 1. This compound (Ref: RH 2485) [sitem.herts.ac.uk]

- 2. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102040540A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fao.org [fao.org]

- 10. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

The Ecotoxicological Profile of Methoxyfenozide: A Technical Guide for Researchers

Introduction: A Selective Insecticide's Footprint Beyond the Target

Methoxyfenozide, a diacylhydrazine insecticide, has been widely adopted in integrated pest management (IPM) programs for its targeted efficacy against lepidopteran pests.[1][2] Its mode of action, the induction of a premature and lethal molt, is highly specific to the ecdysone receptors of these insects.[1][2][3][4][5][6] This specificity is a cornerstone of its favorable safety profile for many non-target species, including mammals and adult bees.[1][7] However, a comprehensive understanding of its ecotoxicological profile requires a nuanced examination of its effects on a broader range of non-target organisms under various exposure scenarios. This guide provides an in-depth technical analysis of the toxicological effects of this compound on key non-target groups, offering field-proven insights and detailed experimental context for researchers and drug development professionals.

Mechanism of Action: The Ecdysone Agonist Pathway

This compound functions as an agonist of the insect molting hormone, 20-hydroxyecdysone.[2][3] It binds to the ecdysone receptor (EcR), a nuclear hormone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, activating the transcription of genes responsible for initiating the molting process. In target lepidopteran larvae, ingestion of this compound leads to a premature and incomplete molt, where the larva is unable to shed its old cuticle, ceases to feed, and ultimately dies from starvation and dehydration.[4][6][7] This targeted mechanism is the basis for its selectivity.

Caption: this compound's mechanism of action as an ecdysone agonist.

Toxicity to Aquatic Invertebrates: A Point of High Concern

The aquatic environment represents a significant area of concern for this compound's ecotoxicological impact. Regulatory assessments consistently classify this compound as "very highly toxic" to freshwater invertebrates.[7] This heightened sensitivity is particularly evident in crustaceans, which also rely on ecdysteroid signaling for molting and development.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | EC50 (Immobilization) | 3.7 | 48 hours | [8] |

| Mysid Shrimp | LC50 (Mortality) | 1.3 | 96 hours | [8] |

| Eastern Oyster | EC50 (Growth) | 1.3 | 96 hours | [8] |

| Freshwater Invertebrates | Estimated EC50 | 0.06 | Acute | [7] |

Causality Behind Experimental Choices: The choice of Daphnia magna as a test organism is standard in aquatic toxicology due to its sensitivity, short life cycle, and critical role in freshwater food webs. The 48-hour EC50 for immobilization is a key metric for acute toxicity, as it indicates a rapid onset of adverse effects that would impair survival in the wild. Mysid shrimp and Eastern oysters are representative of estuarine and marine environments, respectively, and their inclusion in testing provides a broader understanding of the potential risks to different aquatic ecosystems.

Experimental Protocol: Acute Immobilization Test for Daphnia magna

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.

-

Test Organisms: Daphnia magna neonates (less than 24 hours old) from a healthy, laboratory-cultured population.

-

Test Substance: this compound, dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.

-

Test Concentrations: A geometric series of at least five concentrations of this compound, plus a control and a solvent control.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Test vessels: Glass beakers containing at least 2 mL of test solution per daphnid.

-

Number of daphnids: At least 20 daphnids per concentration, divided into at least four replicates.

-

-

Procedure:

-

Introduce the daphnids to the test vessels.

-

Observe the daphnids at 24 and 48 hours.

-

Record the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

-

-

Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits using probit analysis or a similar statistical method.

Caption: Workflow for Daphnia magna acute immobilization test.

Toxicity to Pollinators: A Dichotomy Between Adults and Larvae

This compound is generally considered to have low toxicity to adult honeybees.[3] This is reflected in high LD50 values from both oral and contact exposure studies.[6][8] However, due to its mode of action as an insect growth regulator, there is a significant concern for its effects on bee brood (larvae and pupae).

| Organism | Endpoint | Value (µ g/bee ) | Exposure Route | Reference |

| Adult Honeybee (Apis mellifera) | Acute Oral LD50 | >100 | Oral | [6][8] |

| Adult Honeybee (Apis mellifera) | Acute Contact LD50 | >100 | Contact | [8] |

| Larval Honeybee (Apis mellifera) | Oral LD50 | 3.69 | Oral | [6] |

Trustworthiness of Protocols: The contrasting results between adult and larval bee toxicity highlight the importance of life-stage-specific testing for insecticides with non-neurotoxic modes of action. Standard adult bee toxicity tests may not be sufficient to identify risks to the entire colony. The inclusion of larval toxicity studies provides a more comprehensive and self-validating assessment of the potential impact on pollinator populations. The EPA has noted bee kill incidents associated with this compound, though some involved other pesticides.[6]

Experimental Protocol: Honeybee Larval Toxicity Test

This protocol is an adaptation of the OECD Guideline for the Testing of Chemicals, No. 237.

-

Test Organisms: First-instar honeybee larvae grafted into artificial cells containing a standardized diet.

-

Test Substance: this compound, incorporated into the larval diet.

-

Test Concentrations: A range of concentrations to determine a dose-response relationship.

-

Procedure:

-

Larvae are reared in the laboratory under controlled conditions (temperature and humidity).

-

Each larva is fed a specific amount of the treated diet daily for several days.

-

Mortality is recorded daily until the pupal stage or adult emergence.

-

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the larvae) is calculated.

Toxicity to Soil Organisms: An Area Requiring Further Investigation

The impact of this compound on soil organisms is less well-defined than for aquatic invertebrates or pollinators. Some sources indicate that it is "relatively more toxic to earthworms".[3] However, studies on soil microorganisms have shown a low risk, with minimal effects on soil respiration and nitrification processes.[8]

Expertise & Experience: The persistence of this compound in soil (with a half-life that can extend from over 300 to over 1000 days) and its potential to leach into groundwater suggest that chronic exposure scenarios for soil-dwelling organisms are highly relevant.[3][7][9] Future research should focus on long-term studies with key soil invertebrates like earthworms (Eisenia fetida) and springtails (Folsomia candida) to assess sublethal effects on reproduction and growth.

Toxicity to Vertebrates: A Generally Favorable Profile

This compound exhibits low acute toxicity to a wide range of vertebrates, including fish, birds, and mammals.[1][3][7]

| Organism Group | Species | Endpoint | Value | Reference |

| Fish | Freshwater and Marine | Acute Toxicity | No adverse effects at the limit of water solubility (3.3 mg/L) | [9] |

| Birds | Northern Bobwhite Quail | Acute Toxicity | Practically non-toxic | [7] |

| Mallard Duck | Subacute Dietary | Potentially subtle reproductive effects | [8] | |

| Mammals | Rat | Acute Oral LD50 | >5000 mg/kg | [8][10] |

| Rat | Acute Dermal LD50 | >5000 mg/kg | [8][10] | |

| Rat | Acute Inhalation LC50 | >4300 mg/m³ | [8] |

Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) has classified this compound as "Not Likely to Be Carcinogenic to Humans".[5][11] Furthermore, laboratory studies have not shown evidence of reproductive, developmental, or neurotoxic effects in mammals.[5] Chronic exposure in rats and dogs has been associated with effects on the liver, thyroid, adrenal glands, and hematopoietic system.[5]

Environmental Fate and Risk Assessment

This compound is a persistent and moderately mobile compound.[7] Its stability to photolysis and hydrolysis, coupled with slow microbial degradation, contributes to its long half-life in soil and water.[7] While it has a high risk of leaching to groundwater, it does not tend to bioconcentrate in aquatic organisms.[3][9]

The primary risk identified in environmental assessments is to aquatic invertebrates due to the high toxicity and potential for exposure through runoff and leaching.[7][9] While the direct toxicity to vertebrates and adult pollinators is low, the potential for indirect effects through impacts on the aquatic food web warrants consideration in a comprehensive risk assessment.

Conclusion

The toxicological profile of this compound is characterized by a high degree of selectivity, stemming from its specific mode of action as an ecdysone agonist. This results in low acute toxicity to most vertebrates and adult pollinators. However, its high toxicity to aquatic invertebrates, particularly crustaceans, and its potential effects on larval bee development are significant ecotoxicological concerns. The persistence and mobility of this compound in the environment underscore the importance of responsible stewardship to mitigate exposure to sensitive non-target organisms. Future research should continue to investigate the sublethal and chronic effects of this compound on a wider range of non-target species, particularly soil-dwelling invertebrates, to further refine our understanding of its environmental footprint.

References

-

Environmental Fate and Ecological Risk Assessment for Proposed Use of this compound on Pineapple - Regulations.gov. Available at: [Link]

-

This compound (Ref: RH 2485) - AERU - University of Hertfordshire. Available at: [Link]

-

This compound; Pesticide Tolerances - Federal Register. Available at: [Link]

-

Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed Central. Available at: [Link]

-

This compound - Active Ingredient Page - Chemical Warehouse. Available at: [Link]

-

This compound (209) - Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Environmental Fate and Ecological Risk Assessment Endangered Species Effects Determination for this compound - Regulations.gov. Available at: [Link]

- Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE.

-

Human Health Reference Levels for this compound Residues in Surface Water and Groundwater - California Department of Pesticide Regulation. Available at: [Link]

-

This compound | Xerces Society. Available at: [Link]

-

4.14 this compound (209)(T,R)*. Available at: [Link]

Sources

- 1. Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. This compound (Ref: RH 2485) [sitem.herts.ac.uk]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. xerces.org [xerces.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. 4.14 this compound (209)(T,R)* [fao.org]

- 11. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

Technical Deep Dive: Methoxyfenozide-Induced Molting Dysregulation in Lepidoptera

Topic: Methoxyfenozide's Impact on Insect Molting Process Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This compound (RH-2485) represents the second generation of bisacylhydrazine (BAH) insecticides, functioning as a highly specific ecdysone receptor (EcR) agonist. Unlike neurotoxic agents (e.g., pyrethroids, organophosphates), this compound acts as an endocrine disruptor, specifically targeting the transcriptional machinery of the insect molt cycle. This guide delineates the molecular kinetics of this compound binding, its downstream physiological catastrophe (lethal molting), and the experimental frameworks required to validate its efficacy and monitor resistance.

Molecular Pharmacodynamics: The EcR/USP Complex

The efficacy of this compound is predicated on its ability to mimic 20-hydroxyecdysone (20E), the primary steroid hormone regulating insect development.[1][2]

Receptor Binding Kinetics

In Lepidoptera, the functional ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) protein and the Ultraspiracle (USP) protein (a homolog of the vertebrate RXR).

-

Mechanism: this compound binds to the ligand-binding domain (LBD) of the EcR subunit within the EcR/USP complex.

-

Affinity: It exhibits a binding affinity (

) often exceeding that of the natural hormone 20E.[1][2] For example, in Plodia interpunctella, this compound shows a -

Selectivity: The high specificity for Lepidoptera over Diptera or Coleoptera arises from steric constraints in the LBD pocket of non-target orders, preventing the bulky diacylhydrazine structure from docking effectively.

Transcriptional Activation

Upon binding, this compound induces a conformational change in the EcR/USP complex, displacing co-repressors and recruiting co-activators. This complex binds to Ecdysone Response Elements (EcREs) in the DNA, initiating the transcription of early response genes (e.g., E74, E75, Broad-Complex).

Critical Deviation: Unlike 20E, which is metabolically cleared to allow hormone titers to drop (a signal required for downstream ecdysis), this compound is metabolically stable and persists on the receptor. This results in constitutive, hyperexcitation of the molting pathway.

Visualization: Signaling Pathway Divergence

The following diagram illustrates the divergence between a normal physiological molt and the this compound-induced lethal cascade.

Figure 1: Comparative signaling pathways showing the blockade of Eclosion Hormone release due to persistent EcR agonism by this compound.

Physiological Impact: The "Double-Molt" Phenotype

The clinical manifestation of this compound intoxication in larvae is distinct and serves as a primary diagnostic endpoint in bioassays.

-

Cessation of Feeding: Occurs within 3–12 hours post-ingestion. The larva enters a "wandering" stage prematurely.

-

Premature Apolysis: The epidermis separates from the old cuticle, but the new cuticle is often malformed.

-

Inhibition of Ecdysis: Because the "20E decline" signal never occurs (due to the persistent presence of the agonist), the insect never releases Eclosion Hormone (EH) or Ecdysis Triggering Hormone (ETH).

-

Terminal State: The larva remains trapped inside its old cuticle (pharate state). It cannot feed or shed, leading to starvation and desiccation.

Experimental Frameworks

To validate efficacy or assess resistance, standardized protocols must be employed.

Protocol A: Leaf-Dip Toxicity Bioassay

This assay determines the LC50/LC90 values for target populations. It is preferred over topical application because this compound acts primarily via ingestion.

Reagents:

-

Technical grade this compound (dissolved in acetone).

-

Surfactant (e.g., Triton X-100, 0.01%).

-

Fresh host plant leaves (uniform size).

Workflow:

-

Preparation: Prepare serial dilutions of this compound in water containing surfactant. (e.g., 0, 0.1, 1.0, 10, 100 mg/L).

-

Dipping: Dip leaf discs (approx. 4-5 cm diameter) into the solution for 10–20 seconds.

-

Drying: Air dry leaves on a wire rack for 2 hours at ambient temperature.

-

Exposure: Place one treated leaf disc in a petri dish lined with moistened filter paper. Add 5–10 synchronized 3rd instar larvae per dish.

-

Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

-

Assessment: Evaluate mortality at 72 and 96 hours.

-

Validating Step: Larvae must be scored as "dead" if they fail to move when prodded or exhibit the characteristic "double head capsule" (slipped head) phenotype.

-

Protocol B: Competitive Ligand-Binding Assay

Used to verify if resistance is due to target-site mutation (reduced binding affinity).

Workflow:

-

Expression: Express EcR and USP proteins using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

Incubation: Incubate the EcR/USP complex with radiolabeled ligand (

H-ponasterone A) and varying concentrations of cold this compound. -

Filtration: Separate bound vs. free ligand using glass fiber filters.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot displacement curves to calculate

and

Data Synthesis & Resistance Management

Comparative Toxicity Data

The following table summarizes typical susceptibility ranges for key Lepidopteran pests.

| Target Species | Common Name | LC50 (mg/L) | Resistance Risk | Primary Resistance Mechanism |

| Spodoptera exigua | Beet Armyworm | 0.5 – 2.5 | High | Metabolic (P450 Monooxygenases) |

| Plutella xylostella | Diamondback Moth | 0.8 – 3.0 | High | Metabolic & Target Site |

| Cydia pomonella | Codling Moth | 1.5 – 4.0 | Moderate | Metabolic |

| Helicoverpa armigera | Cotton Bollworm | 2.0 – 5.5 | Moderate | Metabolic |

Resistance Pathway Visualization

Resistance to this compound is predominantly metabolic, driven by the overexpression of Cytochrome P450s.[3]

Figure 2: Mechanism of metabolic resistance via P450-mediated hydroxylation, preventing EcR binding.

References

-

Smagghe, G., et al. (2012). Diacylhydrazine Insecticides: Ecdysone Agonists.[1][2][4][5][6] In: Insect Growth Disruptors.[4] Source: Advances in Insect Physiology. Link

-

Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity.Source: Annual Review of Entomology. Link

-

Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist.[2][3][6][7][8]Source: Pest Management Science. Link

-

Mosallanejad, H., & Smagghe, G. (2009).[9] Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis.[7][8]Source: Pest Management Science. Link

-

Sun, X., et al. (2012). Expression of the ecdysone receptor complex in the diamondback moth, Plutella xylostella.Source: PLoS ONE. Link

Sources

- 1. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methoxyfenozide: A Comprehensive Technical Guide to its Physicochemical Properties for the Research Professional

Introduction

Methoxyfenozide, a diacylhydrazine insecticide, stands as a significant molecule in the landscape of pest management due to its remarkable specificity and novel mode of action.[1] As an ecdysone agonist, it selectively targets lepidopteran pests by inducing a premature and lethal molt, while exhibiting a favorable safety profile for many non-target organisms.[1] This selective activity has rendered it a valuable tool in integrated pest management (IPM) strategies. For the researcher, scientist, or drug development professional, a thorough understanding of its fundamental physical and chemical properties is paramount for the design and execution of robust experimental protocols, the development of stable formulations, and the accurate interpretation of toxicological and environmental fate studies.

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound relevant to a research setting. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides field-proven methodologies to empower researchers in their laboratory endeavors.

Chemical Identity and Structure

A foundational understanding of a compound begins with its unambiguous identification and molecular structure. These details are critical for database searches, regulatory submissions, and the interpretation of analytical data.

| Identifier | Value | Source |

| IUPAC Name | N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide | [1][2] |

| CAS Name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | [1][2] |

| CAS Number | 161050-58-4 | [1][2] |

| Molecular Formula | C₂₂H₂₈N₂O₃ | [2][3] |

| Molecular Weight | 368.47 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | [4] |

The structural arrangement of this compound, featuring a substituted dibenzoylhydrazine core, is the basis for its specific interaction with the ecdysone receptor in target insects. The presence of both hydrophobic (tert-butyl, xylo) and polar (methoxy, carbonyl) moieties dictates its solubility, partitioning behavior, and susceptibility to metabolic transformation.

Caption: Chemical structure of this compound.

Physical Properties

The physical state and behavior of this compound under various conditions are critical for its handling, formulation, and application.

| Property | Value | Conditions | Source |

| Physical State | White crystalline powder/solid | Ambient | [2][5] |

| Melting Point | 203.8 - 206.4 °C | Not specified | [2] |

| Vapor Pressure | <1.3 x 10⁻⁵ Pa | Not specified | [2] |

| Henry's Law Constant | <1.64 x 10⁻⁴ Pa m³/mol | 20°C | [1] |

The high melting point of this compound indicates a stable crystalline lattice structure. Its very low vapor pressure and Henry's Law constant signify that it has a low tendency to volatilize from surfaces or aqueous solutions, which has implications for its environmental distribution and persistence.[2][6]

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid.[7] The capillary method is a widely accepted and straightforward technique.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure substances typically exhibit a narrow melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

-

Measurement:

-

Heat the sample at a moderate rate until the temperature is approximately 20°C below the expected melting point.[3]

-

Decrease the heating rate to approximately 1°C per minute to allow for accurate observation.[3]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has transitioned to a liquid state (the completion of melting).

-

The recorded range between these two temperatures constitutes the melting point range.

-

Causality: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate measurement. Impurities will typically cause a depression and broadening of the melting point range.[7]

Chemical Properties

The chemical properties of this compound, particularly its solubility and stability, are fundamental to its application in research, formulation development, and understanding its environmental behavior.

Solubility

Solubility is a critical parameter that influences the bioavailability of this compound to target organisms, its behavior in various environmental compartments, and the choice of solvents for analytical and formulation purposes.

| Solvent | Solubility | Temperature | Source |

| Water | 3.3 mg/L | 20°C | [2][5] |

| Dimethylformamide (DMF) | 25 mg/mL | Not specified | [9][10] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not specified | [9][10] |

| Ethanol | 10 mg/mL | Not specified | [9][10] |

| Acetone | 126.88 g/L | 20°C | [2] |

| Methanol | 192.92 g/L | 20°C | [2] |

| Xylene | 3.38 g/L | 20°C | [2] |

| n-Heptane | 1.87 g/L | 20°C | [2] |

This compound exhibits low aqueous solubility, a characteristic that impacts its environmental mobility and necessitates specific formulation strategies for effective application.[6] Conversely, it demonstrates good solubility in several organic solvents, which is advantageous for preparing stock solutions for in vitro assays and for analytical method development.[9][10]

Experimental Protocol: Aqueous Solubility Determination (Flask Method - OECD 105)

The flask method is a standard approach for determining the water solubility of substances with low solubility.[11]

Principle: An excess of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined after separation of the undissolved solid.[11]

Caption: Workflow for aqueous solubility determination.

Methodology:

-

Preparation:

-

Add an amount of this compound to a flask containing high-purity water that is clearly in excess of its expected solubility.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 20°C).

-

-

Equilibration:

-

Stir the mixture for a sufficient time to reach equilibrium. This may take 24-48 hours or longer, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand to let the undissolved solid settle.

-

Separate the aqueous phase from the solid material by centrifugation or filtration through a filter that does not adsorb the test substance.

-

-

Analysis:

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

-

Quantify the concentration by comparing the analytical response to a calibration curve prepared with standards of known this compound concentrations.

-

Causality: Ensuring true equilibrium is critical for accurate solubility determination. Insufficient equilibration time will lead to an underestimation of solubility. The analytical method must be sensitive enough to detect the low concentrations of this compound in water.

Stability

The stability of this compound under various conditions is a key factor in its shelf-life, its persistence in the environment, and the design of long-term experiments. This compound is reported to be stable at 25°C and to hydrolysis at pH 5, 7, and 9.[12]

Experimental Protocol: Hydrolytic Stability (OECD 111)

This guideline is designed to assess the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[13][14]

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.[13]

Methodology:

-

Preliminary Test:

-

Prepare solutions of this compound in sterile buffers at pH 4, 7, and 9. The concentration should not exceed half the water solubility.

-

Incubate these solutions in the dark at a constant temperature (e.g., 50°C to accelerate degradation for screening purposes) for 5 days.[13]

-

Analyze the solutions at the end of the 5-day period. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be necessary.[15]

-

-

Kinetic Study (if required):

-

If significant degradation is observed in the preliminary test, a kinetic study is performed at the pH values where instability was noted.

-

Prepare buffered solutions as in the preliminary test and incubate at a constant temperature (e.g., 25°C).

-

At appropriate time intervals, withdraw aliquots and analyze for the concentration of this compound.

-

The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The data is typically fitted to a first-order rate equation to determine the half-life (DT₅₀).

-

Causality: The use of sterile buffers and dark conditions is essential to ensure that the observed degradation is due to abiotic hydrolysis and not microbial degradation or photolysis. Performing the study at different pH values is necessary because hydrolysis rates can be highly pH-dependent.

Partition Coefficient (Log P)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate, bioaccumulation potential, and pharmacokinetic properties.

| Property | Value | Conditions | Source |

| Log P (Kow) | 3.72 | pH 7, 24.7 ± 1.4°C | [1][2] |

The Log P value of 3.72 indicates that this compound is a lipophilic compound, suggesting a tendency to partition into fatty tissues and organic matter in the environment.[4]

Experimental Protocol: Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

The shake-flask method is a classical and widely used technique for determining the Log P of a substance.[16]

Principle: The test substance is dissolved in a mixture of n-octanol and water, which are pre-saturated with each other. The mixture is shaken to allow the substance to partition between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.[17]

Caption: Workflow for Log P determination.

Methodology:

-

Preparation:

-

Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the this compound stock solution to a separatory funnel containing a known volume of pre-saturated water.

-

Shake the funnel vigorously for a sufficient period to allow for equilibrium to be established.

-

Allow the phases to separate. Centrifugation may be necessary to achieve complete separation.

-

-

Analysis:

-

Carefully separate the n-octanol and water phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Log P is the base-10 logarithm of the partition coefficient.

-

Causality: Pre-saturation of the solvents is crucial to account for their mutual miscibility, which can affect the partitioning of the solute. The choice of the initial solvent for the test substance and the volume ratio of the two phases can be adjusted based on the expected Log P value to ensure that the concentrations in both phases are within the quantifiable range of the analytical method.

Analytical Methodologies

Accurate quantification of this compound is essential for all aspects of research, from determining its physicochemical properties to conducting residue analysis and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[6][12][18]

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the analysis of this compound. Method parameters may need to be optimized for specific matrices.

Principle: this compound is separated from other components in a sample by HPLC on a reverse-phase column and is detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of the analyte to that of standards of known concentration.[6]

Methodology:

-

Standard Preparation:

-

Sample Preparation:

-

The sample preparation will vary depending on the matrix. For example, for residue analysis in crops, an extraction with a solvent like acetonitrile followed by a clean-up step using solid-phase extraction (SPE) may be necessary.[12] For the analysis of solutions from physicochemical tests, direct injection may be possible after appropriate dilution.

-

-

HPLC Conditions (Example):

-

Analysis and Quantification:

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the this compound peak in the chromatograms based on its retention time compared to the standards.

-

Construct a calibration curve by plotting the peak area of the standards versus their concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Causality: The choice of a C18 column is based on the nonpolar nature of this compound. The mobile phase composition is optimized to achieve good separation and a reasonable retention time. The UV detection wavelength is selected based on the UV absorbance spectrum of this compound to maximize sensitivity.

Conclusion

This technical guide has provided a comprehensive overview of the key physical and chemical properties of this compound, grounded in established scientific principles and methodologies. By understanding these fundamental characteristics, researchers, scientists, and drug development professionals are better equipped to design and execute meaningful experiments, develop effective formulations, and accurately assess the environmental and toxicological profile of this important insecticide. The provided protocols and the rationale behind them serve as a practical resource for the laboratory, fostering a deeper understanding of the interplay between the molecular structure of this compound and its behavior in various systems.

References

-

Central Insecticides Board & Registration Committee. (n.d.). Method Of Analysis for this compound Content. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2000). Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the this compound Insecticide Mechanism of Action for Enhanced Pest Control. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2003). This compound (209). Retrieved from [Link]

- O'Neil, M.J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

Zhengzhou Delong Chemical Co., Ltd. (2021). More details about this compound. Retrieved from [Link]

- Jeong-Heui, C., et al. (2008). Determination of this compound residues in water and soil by liquid chromatography: Evaluation of its Environmental fate under laboratory conditions. Toxicological Research, 24(3), 207-212.

- Piryaei, M., et al. (2023). A New Method for Extracting and Measuring this compound Using ND/PAN-K10 SPE Using High Performance Liquid Chromatography. Nanochemistry Research, 8(3), 197-204.

- Reddy, K. R., & Rao, B. S. (2017). A New Method Development and Validation for Identification and Quantification of this compound Insecticide Residues in Grapes. International Journal of Current Microbiology and Applied Sciences, 6(3), 761-768.

-

University of Hertfordshire. (n.d.). This compound (Ref: RH 2485). AERU. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105010, this compound. Retrieved from [Link]

- Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. Pest Management Science, 57(2), 115-119.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]

-

Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link]

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No.

- OECD. (2004). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

-

University of South Florida. (n.d.). Determination of Octanol-Water Partition Coefficient (Kow). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

AZoM. (2015). Vapor Pressure of Pesticides by the Knudsen Effusion Method. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

JRF Global. (n.d.). Hydrolysis. Retrieved from [Link]

-

METU. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]

- Paasivirta, J., et al. (2009). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature.

-

Grokipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

- 1. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 2. oecd.org [oecd.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fao.org [fao.org]

- 6. ppqs.gov.in [ppqs.gov.in]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pure.au.dk [pure.au.dk]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. filab.fr [filab.fr]

- 12. apvma.gov.au [apvma.gov.au]

- 13. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 14. grokipedia.com [grokipedia.com]

- 15. jrfglobal.com [jrfglobal.com]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. researchgate.net [researchgate.net]

- 19. ijcmas.com [ijcmas.com]

Methoxyfenozide's potential for bioaccumulation in ecosystems

Topic: Methoxyfenozide's Potential for Bioaccumulation in Ecosystems Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Regulatory Affairs Professionals

Executive Summary: The Persistence-Bioaccumulation Paradox

This compound (MET) presents a unique toxicokinetic profile that challenges standard heuristic models in environmental risk assessment. As a diacylhydrazine insecticide acting as an ecdysone agonist, it exhibits high environmental persistence (DT50 > 300 days in soil) and moderate lipophilicity (Log Kow ~3.7). Theoretically, these properties predict significant bioconcentration in aquatic organisms.

However, empirical data reveals a bioaccumulation paradox : despite its lipophilic nature and environmental stability, MET exhibits negligible bioconcentration factors (BCF < 25 L/kg) in fish.[1] This guide dissects the mechanistic basis of this phenomenon, attributing it to rapid Phase II metabolic clearance (glucuronidation) that overrides passive uptake kinetics. We provide a technical roadmap for assessing these dynamics, from molecular physicochemical drivers to standardized OECD 305 validation protocols.

Chemical Identity & Physicochemical Drivers

The bioaccumulation potential of MET is governed by its ability to partition into lipid-rich tissues versus its susceptibility to hydrolytic or metabolic degradation.

Table 1: Physicochemical Properties Relevant to Bioaccumulation

| Parameter | Value | Implication for Bioaccumulation |